

Application of Triethanolamine Borate in Lubricant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethanolamine borate*

Cat. No.: *B089525*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine borate is a versatile and environmentally friendly chemical compound that has garnered significant interest as a multifunctional additive in lubricant formulations.^[1] Synthesized from the reaction of triethanolamine and boric acid, this organoborate ester exhibits excellent anti-wear, friction-reducing, and anti-corrosion properties.^{[2][3]} Its unique cage-like heterocyclic structure, containing both boron and nitrogen, contributes to its hydrolytic stability and efficacy as a lubricant additive.^[4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of **triethanolamine borate** in lubricant formulations.

Data Presentation

The following tables summarize the tribological performance of **triethanolamine borate** and other borate esters as lubricant additives. The data has been compiled from various studies to provide a comparative overview.

Table 1: Tribological Performance of **Triethanolamine Borate** in Aqueous Solution

Additive Concentration (% w/w)	Average Friction Coefficient	Wear Scar Diameter (mm)
0 (Deionized Water)	~0.25 - 0.35	Not Reported
20	~0.15 - 0.20	Not Reported
40	~0.10 - 0.15	Not Reported
60	~0.08 - 0.12	Not Reported
80	~0.05 - 0.08	Not Reported
100	< 0.05	Lowest

Note: Data is interpreted from graphical representations in a study on the super lubricated and tribological properties of **triethanolamine borate** as a new lubricant additive. The study indicates a clear trend of decreasing friction and wear with increasing concentration.

Table 2: Comparative Tribological Performance of Borate Esters in Oil-Based Lubricants (Four-Ball Wear Test)

Base Oil	Additive	Concentration (% w/w)	Load (N)	Speed (rpm)	Duration (min)	Average Friction Coefficient	Wear Scar Diameter (mm)
Liquid							
Paraffin (LP)	None	0	200	1450	30	~0.11	0.52
LP							
Poly-alpha-olefin (PAO)	DEBE	0.8	200	1450	30	~0.09	0.27
PAO							
Dioctyl Sebacate (DIOS)	None	0	200	1450	30	~0.10	0.50
DIOS	DEBE*	1.0	200	1450	30	~0.08	0.35
Sebacate (DIOS)							
DIOS							
DIOS							

*DEBE (a diethanolamine-based borate ester) is used as a proxy for **triethanolamine borate** to demonstrate the general performance of such additives in oil-based lubricants. Data is interpreted from graphical representations in a study on the tribological characteristics of a borate ester as a lubricant additive in different base oils.[\[4\]](#)

Experimental Protocols

Protocol 1: Synthesis of Triethanolamine Borate

This protocol describes the synthesis of **triethanolamine borate** via esterification of boric acid and triethanolamine.[\[1\]](#)[\[5\]](#)

Materials:

- Boric acid (H_3BO_3)

- Triethanolamine ($\text{N}(\text{CH}_2\text{CH}_2\text{OH})_3$)
- Toluene (or a suitable azeotropic solvent)
- Acetonitrile (for recrystallization)
- Three-neck round-bottom flask
- Dean-Stark trap
- Condenser
- Heating mantle with magnetic stirrer
- Rotary evaporator
- Filtration apparatus
- Vacuum oven

Procedure:

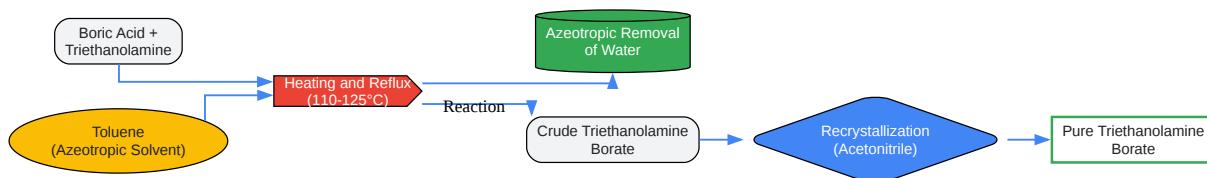
- Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap connected to a condenser, and a thermometer.
- Add equimolar amounts of boric acid and triethanolamine to the flask. For example, add 61.8 g (1 mole) of boric acid and 149.19 g (1 mole) of triethanolamine.
- Add a suitable volume of toluene to the flask to facilitate the azeotropic removal of water.
- Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 110-125°C.
- Continuously remove the water formed during the reaction using the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the toluene using a rotary evaporator.

- Recrystallize the crude product from hot acetonitrile to obtain purified **triethanolamine borate** crystals.
- Filter the crystals, wash with cold acetonitrile, and dry under vacuum at 60°C.

Protocol 2: Evaluation of Tribological Properties using a Four-Ball Wear Tester (ASTM D4172)

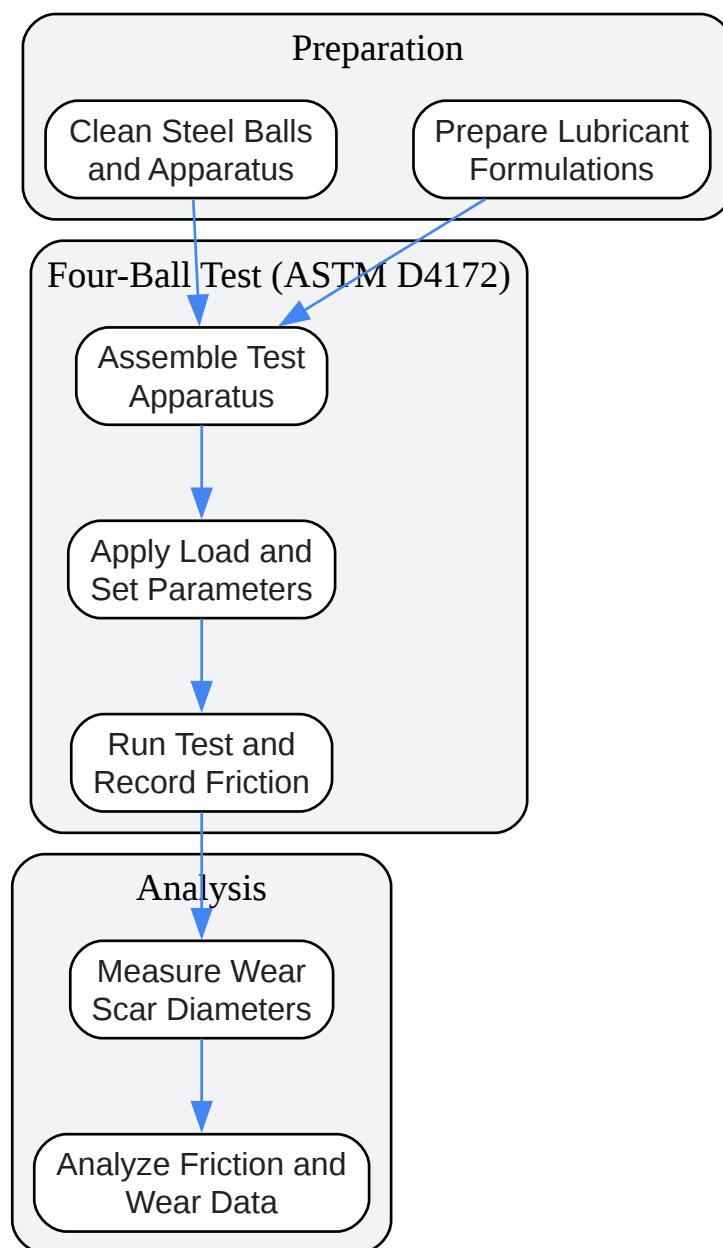
This protocol outlines the procedure for evaluating the anti-wear properties of lubricant formulations containing **triethanolamine borate** using a standard four-ball wear tester.[\[6\]](#)[\[7\]](#)

Materials and Equipment:

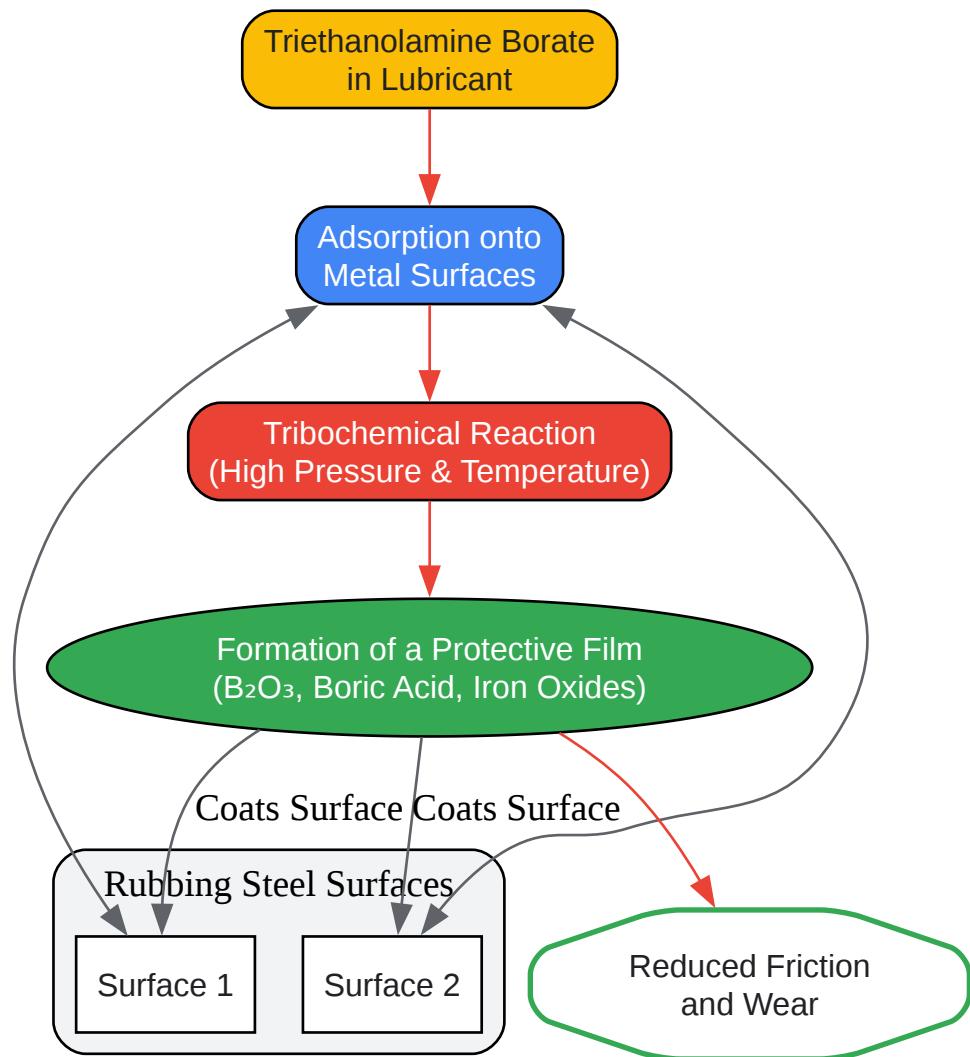

- Four-ball wear tester
- Steel balls (AISI 52100 steel, 12.7 mm diameter)
- Test lubricant formulations (base oil + varying concentrations of **triethanolamine borate**)
- Heptane or other suitable cleaning solvent
- Lint-free cloth
- Microscope with a calibrated scale for measuring wear scar diameter

Procedure:

- Thoroughly clean the steel balls, ball pot, and locking ring with heptane and dry them with a lint-free cloth.
- Place three clean steel balls in the ball pot and secure them with the locking ring.
- Pour the test lubricant into the ball pot until the balls are fully submerged.
- Place the fourth clean steel ball in the chuck of the tester.
- Assemble the ball pot onto the tester platform and apply the desired load (e.g., 392 N).


- Set the test parameters: rotational speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).
- Start the test and record the friction force or friction coefficient throughout the duration.
- After the test is complete, disassemble the apparatus and clean the three lower balls with heptane.
- Measure the wear scar diameter on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.
- Calculate the average wear scar diameter for each test.
- Repeat the test for each lubricant formulation to ensure repeatability.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Synthesis of **Triethanolamine Borate**.

[Click to download full resolution via product page](#)

Caption: Four-Ball Tribological Testing Workflow.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **Triethanolamine Borate**.

Mechanism of Action

The anti-wear and friction-reducing properties of **triethanolamine borate** are attributed to its ability to form a protective tribo-film on the rubbing metal surfaces under boundary lubrication conditions.^[7] The mechanism involves several key steps:

- Adsorption: The polar nature of the **triethanolamine borate** molecule facilitates its adsorption onto the metal surfaces.

- **Tribochemical Reaction:** Under the high local pressures and temperatures generated at the asperity contacts of the rubbing surfaces, the adsorbed **triethanolamine borate** undergoes a tribochemical reaction.
- **Protective Film Formation:** This reaction leads to the formation of a durable, low-friction boundary film. Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) have shown that these films are composed of boron compounds, including boric oxide (B_2O_3) and boric acid (H_3BO_3), as well as iron oxides.^[8] This protective layer prevents direct metal-to-metal contact, thereby reducing friction and wear. The presence of nitrogen in the molecule may also contribute to the film-forming properties and enhance its stability.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRIETHANOLAMINE BORATE synthesis - chemicalbook [chemicalbook.com]
- 2. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Tribological characteristic and mechanism analysis of borate ester as a lubricant additive in different base oils - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. US2785192A - Method of preparation of triethanolamine borate - Google Patents [patents.google.com]
- 6. Frontiers | XANES Study of Tribofilm Formation With Low Phosphorus Additive Mixtures of Phosphonium Ionic Liquid and Borate Ester [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Tribochemical Mechanism of Borate of Triethanolamine in Water Solution by XPS - Proceedings of the Korean Society of Tribologists and Lubrication Engineers Conference [koreascience.kr]
- To cite this document: BenchChem. [Application of Triethanolamine Borate in Lubricant Formulations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available

at: [\[https://www.benchchem.com/product/b089525#application-of-triethanolamine-borate-in-lubricant-formulations\]](https://www.benchchem.com/product/b089525#application-of-triethanolamine-borate-in-lubricant-formulations)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com